Product packaging for INY-03-041 trihydrochloride(Cat. No.:)

INY-03-041 trihydrochloride

Cat. No.: B10855346
M. Wt: 907.8 g/mol
InChI Key: CIUCPYHEIZXRGR-LMSABIMISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Targeted Protein Degradation Technologies

Targeted protein degradation (TPD) represents an innovative therapeutic strategy that aims to eliminate disease-causing proteins rather than merely inhibiting their function. drughunter.com This approach utilizes the cell's own machinery for protein clearance, offering a distinct and powerful method for modulating cellular biology. pharmafeatures.com

The concept of harnessing the cell's protein disposal systems for therapeutic benefit has evolved over decades. pharmafeatures.com A pivotal breakthrough came in 2001 with the first proof-of-concept for Proteolysis-Targeting Chimeras (PROTACs). nih.govbiochempeg.com These initial PROTACs were peptide-based molecules designed to link a target protein to an E3 ubiquitin ligase, thereby flagging the protein for destruction. nih.govprotein-degradation.org

A significant advancement occurred in 2008 with the development of the first all-small-molecule PROTAC, which demonstrated the feasibility of creating cell-permeable degraders. nih.gov This innovation overcame some limitations of earlier peptide-based versions and spurred widespread interest in the technology. protein-degradation.orgmdpi.com Since then, the field has expanded rapidly, with numerous PROTACs being developed for a wide range of protein targets and the first candidates entering clinical trials in 2019. pharmafeatures.comprotein-degradation.org

INY-03-041 is a contemporary example of this advanced technology. It is a PROTAC-based pan-AKT degrader designed by conjugating the ATP-competitive AKT inhibitor GDC-0068 (also known as Ipatasertib) to lenalidomide (B1683929), a molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase substrate adaptor. nih.govprobechem.com

The Ubiquitin-Proteasome System (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, crucial for maintaining cellular homeostasis by eliminating misfolded or damaged proteins. creative-diagnostics.comtocris.com The process involves two major steps: tagging the target protein with ubiquitin and subsequent degradation by the proteasome. nih.gov

The tagging process, known as ubiquitination, is a sequential enzymatic cascade:

Activation (E1): A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner. nih.govahajournals.org

Conjugation (E2): The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2). nih.govahajournals.org

Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the target protein. creative-diagnostics.comahajournals.org The human genome contains over 600 E3 ligases, providing specificity to the degradation process. researchgate.net

The addition of a polyubiquitin (B1169507) chain marks the protein for recognition by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides, recycling the ubiquitin molecules. creative-diagnostics.comnih.gov PROTACs like INY-03-041 hijack this system by creating a ternary complex between the target protein (AKT), the PROTAC itself, and an E3 ligase (Cereblon), inducing the ubiquitination and subsequent degradation of AKT. nih.govfrontiersin.org

Targeted protein degradation offers several key advantages over traditional small-molecule inhibitors, which typically function by occupying an enzyme's active site.

Catalytic Mode of Action: Unlike inhibitors that require a 1:1 stoichiometric relationship with their target, degraders act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules before it is itself degraded, potentially allowing for lower doses and a more durable effect. drughunter.com

Elimination of All Protein Functions: Traditional inhibitors block only the enzymatic function of a protein. PROTACs, by inducing the degradation of the entire protein, can eliminate both its enzymatic and non-enzymatic (e.g., scaffolding) functions. frontiersin.orgbiochempeg.com This comprehensive removal can lead to a more profound and differentiated pharmacological outcome. researchgate.net

Targeting the "Undruggable" Proteome: Many disease-relevant proteins lack a defined active site and are therefore considered "undruggable" by conventional inhibitors. Since PROTACs only need to bind to their target protein with sufficient affinity to form the ternary complex, they can engage proteins at various surface locations, significantly expanding the range of druggable targets. pharmafeatures.combiochempeg.com

Overcoming Drug Resistance: Resistance to traditional inhibitors can arise from mutations in the drug-binding site. PROTACs may still be effective against such mutations as high-affinity binding is not always required for degradation. frontiersin.orgbiochempeg.com

Prolonged Pharmacodynamics: The degradation of a target protein is a relatively long-lasting event, as the cell must resynthesize the protein from scratch. This can result in a sustained pharmacodynamic effect that persists even after the degrader has been cleared from circulation. drughunter.combiochempeg.com Research on INY-03-041 has shown it promotes sustained AKT degradation and inhibition of downstream signaling for up to 96 hours, even after the compound is washed out. nih.govmedchemexpress.com

The PI3K/AKT/mTOR Signaling Pathway in Cellular Homeostasis and Disease Pathogenesis

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling network that translates extracellular and intracellular signals to regulate a host of fundamental cellular activities. nih.govresearchgate.net This pathway is initiated when extracellular ligands like growth factors or insulin (B600854) activate receptors on the cell surface, which in turn activates PI3K. encyclopedia.pub Activated PI3K phosphorylates lipids in the cell membrane, creating docking sites for proteins like AKT. Once recruited to the membrane, AKT is activated through phosphorylation by other kinases, including mTOR Complex 2 (mTORC2) and PDK1. encyclopedia.pubmdpi.com Activated AKT then phosphorylates a multitude of downstream substrates, influencing cell survival, growth, proliferation, and metabolism. encyclopedia.pubwikipedia.org

The AKT kinase family comprises three highly homologous isoforms—AKT1, AKT2, and AKT3—each encoded by a separate gene. nih.govoup.com While they share a conserved structure, including an N-terminal pleckstrin homology (PH) domain, a central kinase domain, and a C-terminal regulatory domain, they exhibit distinct physiological functions and tissue expression patterns. plos.orgashpublications.org

AKT1 (PKBα): Ubiquitously expressed, AKT1 is primarily involved in regulating cell survival and proliferation. oup.comashpublications.org Studies in knockout mice have shown that AKT1 is crucial for normal growth and development. nih.govnih.gov

AKT2 (PKBβ): This isoform is predominantly expressed in insulin-responsive tissues such as fat, liver, and skeletal muscle. ashpublications.org It plays a central role in maintaining glucose homeostasis and mediating insulin signaling. nih.govoup.com

AKT3 (PKBγ): AKT3 is highly expressed in the brain and testes and is primarily implicated in neurological development and function. oup.complos.org

Despite these specialized roles, there can be functional overlap depending on the cellular context. oup.com The compound INY-03-041 is described as a pan-AKT degrader, meaning it is capable of inducing the degradation of all three AKT isoforms. nih.govmedkoo.com

Table 1: In Vitro Inhibitory Activity of INY-03-041 This table displays the half-maximal inhibitory concentration (IC50) values for INY-03-041 against the three AKT isoforms, demonstrating its potent activity.

Target IsoformIC50 (nM)
AKT12.0
AKT26.8
AKT33.5
Data sourced from MedchemExpress. medchemexpress.commedchemexpress.com

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. frontiersin.orgnih.gov Aberrant activation of AKT signaling promotes oncogenesis by driving uncontrolled cell proliferation and inhibiting apoptosis (programmed cell death). wikipedia.orgnih.gov This hyperactivation can occur through several mechanisms:

Genetic Mutations: Activating mutations in the genes encoding AKT isoforms or upstream regulators like PIK3CA (the catalytic subunit of PI3K) are common in many cancers. nih.govmdpi.com

Gene Amplification: Increased copy numbers of AKT genes can lead to overexpression of the kinase. nih.gov For instance, AKT1 amplification has been reported in gastric cancer, AKT2 in ovarian and pancreatic cancers, and AKT3 in melanoma. nih.gov

Loss of Tumor Suppressors: The tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the pathway. mdpi.com Loss or inactivation of PTEN, a frequent event in many tumors, leads to the constitutive activation of AKT signaling. mdpi.comnih.gov

This persistent AKT activation contributes not only to tumor growth and survival but also to the development of resistance to conventional therapies. mdpi.comnih.gov Therefore, targeting AKT is a major focus of cancer research. The development of INY-03-041 as an AKT degrader represents an alternative and potentially more robust strategy compared to traditional AKT inhibitors, which have not yet resulted in durable therapeutic responses in clinical trials. nih.govgrantome.com By promoting the complete removal of AKT proteins, INY-03-041 has demonstrated enhanced anti-proliferative effects in cancer cells compared to its parent inhibitor, GDC-0068. nih.govgrantome.com

Strategic Approaches for Pharmacological Modulation of AKT Activity

Historically, efforts to modulate AKT activity have focused on the development of small molecule inhibitors. These can be categorized as ATP-competitive inhibitors, which bind to the same site as ATP (the energy currency of the cell), and allosteric inhibitors, which bind to other sites on the protein to alter its function. harvard.eduharvard.edu While several AKT inhibitors have entered clinical trials, they have faced challenges such as off-target effects and the development of drug resistance. harvard.edubiorxiv.org

Targeted degradation of AKT presents an alternative and potentially more effective strategy. nih.govharvard.edu By physically removing the AKT protein, degraders can overcome some of the limitations of inhibitors. This approach can lead to a more profound and sustained inhibition of the signaling pathway. nih.govbiorxiv.org

INY-03-041 (trihydrochloride): A PROTAC-Based Pan-AKT Degrader

INY-03-041 (trihydrochloride) is a potent and highly selective PROTAC designed to degrade all three isoforms of the AKT protein (AKT1, AKT2, and AKT3). medchemexpress.commedchemexpress.comglpbio.com This "pan-AKT" degradation is significant because the different isoforms can have both redundant and distinct roles in cancer progression. nih.govbiorxiv.org

Design Rationale for Pan-AKT Degradation

The rationale behind developing a pan-AKT degrader is to achieve a comprehensive shutdown of AKT signaling. Targeting all three isoforms simultaneously is intended to prevent compensatory signaling that might occur if only one or two isoforms were inhibited. nih.govharvard.edu Research has shown that INY-03-041 induces potent degradation of all three AKT isoforms, leading to a more durable pharmacological effect compared to traditional AKT inhibitors. nih.govbiorxiv.org This sustained action is a key advantage of the degrader approach. nih.gov

Bifunctional Architecture of INY-03-041

Like all PROTACs, INY-03-041 has a bifunctional architecture, meaning it is composed of two distinct active moieties connected by a chemical linker. nih.govmedchemexpress.com This design allows it to simultaneously bind to both the target protein (AKT) and an E3 ubiquitin ligase. nih.govplos.org

Identification of the ATP-Competitive AKT Inhibitor Moiety (Ipatasertib/GDC-0068)

The part of INY-03-041 that recognizes and binds to AKT is derived from Ipatasertib, also known as GDC-0068. nih.govmedchemexpress.comprobechem.com Ipatasertib is a well-characterized, potent, and ATP-competitive pan-AKT inhibitor that has been investigated in clinical trials. nih.govharvard.edu By incorporating this moiety, INY-03-041 effectively hijacks the binding affinity of Ipatasertib to target all three AKT isoforms. nih.gov Studies have confirmed that INY-03-041 retains a similar inhibitory activity against the AKT isoforms as its parent inhibitor, GDC-0068. nih.gov

Characterization of the E3 Ubiquitin Ligase Ligand Moiety (Lenalidomide/Cereblon)

To recruit the cellular degradation machinery, INY-03-041 incorporates a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase. nih.govmedchemexpress.comprobechem.com This ligand is a derivative of Lenalidomide, a known immunomodulatory drug that functions by binding to CRBN. nih.govnih.gov The binding of the Lenalidomide moiety to CRBN brings the entire E3 ligase complex into close proximity with the AKT protein, facilitating the transfer of ubiquitin and subsequent degradation. nih.gov

Role and Design of the Chemical Linker

Connecting the Ipatasertib and Lenalidomide moieties is a chemical linker. The linker's design is crucial for the PROTAC's efficacy, as its length and composition determine the spatial orientation of the target protein and the E3 ligase. nih.gov An optimal linker facilitates the formation of a stable ternary complex (AKT-PROTAC-CRBN), which is essential for efficient ubiquitination and degradation. nih.gov In the case of INY-03-041, a 10-hydrocarbon linker is utilized. mdpi.com The specific design of this linker has been shown to be important for inducing target protein degradation. researchgate.net

Research Findings on INY-03-041

FindingDescriptionReference(s)
Potency INY-03-041 inhibits AKT1, AKT2, and AKT3 with IC50 values of 2.0 nM, 6.8 nM, and 3.5 nM, respectively. medchemexpress.commedchemexpress.comglpbio.com
Degradation Activity Induces potent, dose-dependent degradation of all three AKT isoforms in cancer cell lines. medchemexpress.commedchemexpress.comprobechem.com
Downstream Signaling Effectively suppresses downstream signaling pathways regulated by AKT. nih.govbiorxiv.org
Anti-proliferative Effects Demonstrates enhanced anti-proliferative effects in cancer cells compared to the parent inhibitor, Ipatasertib. nih.govmedchemexpress.commedchemexpress.com
Sustained Action Promotes sustained degradation of AKT and inhibition of downstream signaling for up to 96 hours, even after the compound is removed. nih.govmedchemexpress.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H59Cl4N7O5 B10855346 INY-03-041 trihydrochloride

Properties

Molecular Formula

C44H59Cl4N7O5

Molecular Weight

907.8 g/mol

IUPAC Name

3-[7-[10-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]decyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;trihydrochloride

InChI

InChI=1S/C44H56ClN7O5.3ClH/c1-29-25-37(53)40-39(29)41(48-28-47-40)50-21-23-51(24-22-50)43(56)34(31-14-16-32(45)17-15-31)26-46-20-9-7-5-3-2-4-6-8-11-30-12-10-13-33-35(30)27-52(44(33)57)36-18-19-38(54)49-42(36)55;;;/h10,12-17,28-29,34,36-37,46,53H,2-9,11,18-27H2,1H3,(H,49,54,55);3*1H/t29-,34-,36?,37-;;;/m1.../s1

InChI Key

CIUCPYHEIZXRGR-LMSABIMISA-N

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O.Cl.Cl.Cl

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC4=C5CN(C(=O)C5=CC=C4)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O.Cl.Cl.Cl

Origin of Product

United States

Preclinical Pharmacological Characterization and Efficacy Studies of Iny 03 041 Trihydrochloride

In Vitro Degradation Efficacy of AKT Isoforms

Quantitative Assessment of Pan-AKT Isoform Degradation (AKT1, AKT2, AKT3)

Preclinical studies have demonstrated that INY-03-041 potently induces the degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). nih.govmedkoo.com This has been observed in various cell lines, including the triple-negative breast cancer cell line MDA-MB-468, which expresses high levels of all three isoforms. nih.govbiorxiv.org

Treatment of MDA-MB-468 cells with INY-03-041 for 12 hours resulted in a dose-dependent degradation of AKT1, AKT2, and AKT3. nih.govprobechem.com The maximal degradation was observed at concentrations between 100 nM and 250 nM. nih.govprobechem.com

The degradation of AKT isoforms induced by INY-03-041 is also time-dependent. In MDA-MB-468 cells treated with 250 nM of INY-03-041, partial degradation of all AKT isoforms was observed within 4 hours. medchemexpress.commedchemexpress.com This degradation progressed over time, with a significant loss of AKT abundance at 24 hours. medchemexpress.commedchemexpress.com In T47D breast cancer cells, treatment with 250 nM of INY-03-041 for 24 hours led to undetectable levels of all three AKT isoforms. nih.gov

Maximal degradation of AKT isoforms is achieved at concentrations between 100 nM and 250 nM of INY-03-041. nih.govprobechem.com At concentrations of 500 nM and higher, a diminution in AKT degradation is observed. medchemexpress.commedchemexpress.com This phenomenon is known as the "hook effect," which is characteristic of PROTACs and occurs when the bifunctional molecule forms binary complexes with either the target protein or the E3 ligase, rather than the ternary complex required for degradation.

Evaluation of Protein Degradation Selectivity

INY-03-041 is described as a highly selective pan-AKT degrader. nih.govmedchemexpress.com While it potently degrades all three AKT isoforms, it also exhibits some in vitro inhibition of S6K1 and PKG1 with IC50 values of 37.3 nM and 33.2 nM, respectively. medchemexpress.commedchemexpress.com

Sustained Pharmacodynamic Effects Following Compound Washout

A notable feature of INY-03-041 is its ability to induce sustained pharmacodynamic effects even after the compound is removed. nih.govnih.gov In both T47D and MDA-MB-468 cells, treatment with 250 nM of INY-03-041 for 12 hours resulted in sustained degradation of all three AKT isoforms for up to 96 hours following compound washout. nih.govmedchemexpress.combiorxiv.org This prolonged AKT degradation led to a sustained inhibition of downstream signaling, as evidenced by significantly reduced levels of phosphorylated PRAS40 for up to 96 hours. biorxiv.org

Data Tables

Table 1: Dose-Dependent Degradation of AKT Isoforms by INY-03-041

Concentration Degradation Level
10-1000 nM Dose-dependent degradation
100-250 nM Maximal degradation

Table 2: Time-Dependent Degradation of AKT Isoforms by INY-03-041 (250 nM)

Time Point Degradation Status
4 hours Partial degradation

Table 3: Sustained Effects of INY-03-041 (250 nM) After Washout

Time After Washout Effect
Up to 96 hours Sustained AKT degradation
Prolonged Target Protein Degradation Analysis

Studies have demonstrated that INY-03-041 induces potent, dose-dependent degradation of all three AKT isoforms (AKT1, AKT2, and AKT3). nih.gov In the triple-negative breast cancer cell line MDA-MB-468, which expresses high levels of all AKT isoforms, a 12-hour treatment with INY-03-041 showed maximal degradation at concentrations between 100 and 250 nM. nih.govbiorxiv.org Time-course experiments with 250 nM of the compound revealed partial degradation of all isoforms within 4 hours, with a progressive loss of the proteins observed out to 24 hours. medchemexpress.com

A key characteristic of INY-03-041 is the remarkable durability of its effect. nih.govbiorxiv.org Washout experiments, where the compound was removed after an initial 12-hour treatment, showed no detectable rebound of AKT protein levels for up to 96 hours. nih.govbiorxiv.org This sustained degradation suggests a slow re-synthesis rate for the AKT protein and highlights a significant advantage of the degradation-based mechanism over reversible inhibition. nih.govbiorxiv.org

Cell LineConcentrationTreatment DurationOutcome
MDA-MB-468100-250 nM12 hoursMaximal degradation of AKT1, AKT2, and AKT3. nih.gov
MDA-MB-468250 nM4-24 hoursProgressive degradation of all AKT isoforms over time. medchemexpress.com
T47D & MDA-MB-468250 nM12 hours, then washoutSustained AKT degradation for at least 96 hours post-washout. nih.govbiorxiv.org
Durability of Downstream Signaling Pathway Inhibition (e.g., pPRAS40, pS6K1, pPKG1)

The prolonged degradation of AKT protein by INY-03-041 leads to a durable suppression of its downstream signaling pathways. nih.govnih.gov This has been demonstrated by observing the phosphorylation status of key AKT substrates, including PRAS40 (pPRAS40), a well-established marker of AKT activity. biorxiv.org

In T47D and MDA-MB-468 cancer cell lines, treatment with INY-03-041 resulted in a robust and sustained reduction in pPRAS40 levels. nih.govbiorxiv.org Crucially, following compound washout, the suppression of pPRAS40 was maintained for up to 96 hours, mirroring the sustained degradation of the AKT protein itself. nih.govbiorxiv.org This is in stark contrast to the parent inhibitor GDC-0068, where pPRAS40 levels began to rebound upon compound removal, as expected from a reversible inhibitor. nih.govbiorxiv.org

Furthermore, INY-03-041 has been shown to potently inhibit other downstream signaling molecules, including S6K1 and PKG1, with IC50 values of 37.3 nM and 33.2 nM, respectively. medchemexpress.commedchemexpress.com In multiple cell lines, including T47D, MDA-MB-468, MOLT4, IGROV1, and PC3, INY-03-041 treatment led to a significant reduction in the phosphorylation of S6, another downstream marker of AKT activity. biorxiv.orgharvard.edu This suppression of downstream signaling was consistently more potent and durable than that achieved with equivalent doses of GDC-0068. nih.govbiorxiv.orgharvard.edu

Downstream MarkerCell Line(s)ObservationDuration
pPRAS40T47D, MDA-MB-468Potent and sustained suppression. nih.govbiorxiv.orgUp to 96 hours post-washout. nih.govbiorxiv.org
pS6T47D, MDA-MB-468, etc.Significant reduction in phosphorylation. biorxiv.orgharvard.eduSustained suppression observed after 4-day treatment. biorxiv.org
S6K1in vitroPotent inhibition (IC50 = 37.3 nM). medchemexpress.commedchemexpress.comNot Applicable
PKG1in vitroPotent inhibition (IC50 = 33.2 nM). medchemexpress.commedchemexpress.comNot Applicable

Cellular Functional Consequences of INY-03-041-Mediated Degradation

Anti-proliferative Effects in Diverse Cancer Cell Line Models

Consistent with its role in degrading a key regulator of cell proliferation and survival, INY-03-041 demonstrates potent anti-proliferative effects across a diverse range of cancer cell lines. nih.govmedkoo.com Its efficacy has been evaluated using growth rate inhibition (GR) metrics, which account for variations in cell division rates. nih.gov The compound has shown significant growth-inhibitory activity in various breast, prostate, and other cancer cell models. nih.govnih.gov

Comparative Efficacy with Parent AKT Inhibitors (e.g., Ipatasertib/GDC-0068)

A significant finding from preclinical studies is that INY-03-041 exhibits enhanced anti-proliferative potency compared to its parent AKT inhibitor, Ipatasertib (GDC-0068). nih.govbiorxiv.org In a panel of cancer cell lines sensitive to AKT inhibition, INY-03-041 displayed 8- to 14-fold lower GR50 values than GDC-0068. nih.gov For instance, in the ZR-75-1 breast cancer cell line, INY-03-041 had a GR50 of 16 nM, a 14-fold increase in potency compared to GDC-0068's GR50 of 229 nM. nih.govbiorxiv.org This superior efficacy is attributed to the durable and profound target degradation achieved by the PROTAC mechanism, a pharmacological effect not achievable with simple inhibition. biorxiv.orgbiorxiv.org

Cell LineINY-03-041 GR50 (nM)GDC-0068 GR50 (nM)Fold Increase in Potency
ZR-75-11622914.3
T47D17815308.6
LNCaP130132010.2
MCF-7450>10000>22
MDA-MB-46832014004.4
HCC193731015605.0
Data compiled from multiple studies. nih.govharvard.edu
Correlation with PI3K Pathway Mutation Status and Intrinsic Resistance

The anti-proliferative efficacy of INY-03-041 is correlated with the genetic status of the PI3K/AKT signaling pathway in cancer cells. nih.govaacrjournals.org The PI3K/AKT pathway is one of the most frequently dysregulated pathways in human cancers, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN. nih.govaacrjournals.orgmdpi.com

Cell lines with known PI3K pathway mutations, such as ZR-75-1, T47D, LNCaP, and MCF-7, have been shown to be sensitive to the anti-proliferative effects of INY-03-041. nih.govbiorxiv.org Conversely, cell lines reported to be insensitive or resistant to AKT inhibition, such as MDA-MB-468 and HCC1937 (which have wild-type PI3K/PTEN status but may have other resistance mechanisms), show less sensitivity to the degradation-specific effects of the compound. nih.govbiorxiv.orgaacrjournals.org This suggests that cancers with a dependency on the PI3K/AKT pathway are more likely to respond to AKT degradation therapy. aacrjournals.orgmdpi.com

Elucidation of Degradation-Dependent Anti-proliferative Activity

To confirm that the enhanced anti-proliferative activity of INY-03-041 is a direct consequence of its ability to induce AKT degradation, researchers have utilized a non-functional control compound, INY-03-112. nih.govbiorxiv.org INY-03-112 is structurally similar to INY-03-041 but is unable to bind to the CRBN E3 ligase, and therefore cannot mediate protein degradation. nih.govbiorxiv.org

In cell lines sensitive to AKT inhibition, such as ZR-75-1, INY-03-112 was significantly less potent than INY-03-041 and exhibited a GR50 value comparable to that of the parent inhibitor GDC-0068. nih.govbiorxiv.org For example, in ZR-75-1 cells, the GR50 for INY-03-041 was 16 nM, while the GR50 for the non-binding control INY-03-112 was 413 nM, a value similar to GDC-0068's 229 nM. nih.govbiorxiv.org This demonstrates that the superior potency of INY-03-041 is directly linked to its degradation mechanism, rather than off-target effects. nih.gov

In contrast, in cell lines intrinsically resistant to AKT pathway inhibition (like MDA-MB-468 and HCC1937), there were no significant differences in the GR50 values between INY-03-041 and its non-binding control, suggesting the observed effects at higher concentrations in these lines are likely unrelated to AKT degradation. nih.govbiorxiv.org

Modulation of Downstream Kinase Activity (e.g., S6K1, PKG1)

INY-03-041 (trihydrochloride) has been shown to modulate the activity of kinases downstream of the AKT signaling pathway. As a proteolysis-targeting chimera (PROTAC) that induces the degradation of all three AKT isoforms, its effects on downstream signaling are a critical aspect of its pharmacological profile. aacrjournals.orgnih.gov

Research has demonstrated that INY-03-041 exhibits potent in vitro inhibition of both Ribosomal Protein S6 Kinase 1 (S6K1) and cGMP-dependent protein kinase 1 (PKG1), which are known off-targets of its parent compound, GDC-0068. nih.gov However, proteomic analysis did not show any downregulation of these kinases, and further immunoblot analysis confirmed that INY-03-041 does not induce the degradation of S6K1. nih.gov

The primary mechanism of INY-03-041's impact on downstream signaling is through the potent and sustained degradation of AKT. nih.gov This leads to a more significant reduction in the phosphorylation of direct AKT substrates compared to treatment with the parent inhibitor GDC-0068 alone. nih.gov For instance, in T47D breast cancer cells, treatment with 250 nM of INY-03-041 resulted in a significant decrease in the phosphorylation of PRAS40 and GSK3β, an effect that required up to 1 µM of GDC-0068 to be comparable. nih.gov This enhanced suppression of downstream signaling was also observed in other cancer cell lines, including MDA-MB-468, MOLT-4, IGROV1, and PC3. nih.gov

Notably, the degradation of AKT and subsequent inhibition of downstream signaling by INY-03-041 are long-lasting. Even after the compound is washed out, the suppression of pPRAS40 levels can be maintained for up to 96 hours, a durable effect not seen with the reversible inhibitor GDC-0068. nih.gov

Table 1: In Vitro Kinase Inhibition Profile of INY-03-041

KinaseIC50 (nM)
S6K137.3 nih.gov
PKG133.2 nih.gov

Mechanistic Investigation of Cellular Responses (e.g., Cell Cycle Progression, Apoptosis Induction)

The cellular responses to INY-03-041 are primarily characterized by a potent anti-proliferative effect rather than the induction of apoptosis. The degradation of AKT, a key regulator of cell cycle progression, is central to this mechanism. nih.gov AKT is known to control the transition from the G1 to the S phase of the cell cycle, and its inhibition can lead to cell cycle arrest. nih.gov

Studies have shown that INY-03-041 displays enhanced anti-proliferative effects when compared to its parent inhibitor, GDC-0068, in various cancer cell lines. nih.gov For example, in the ZR-75-1 breast cancer cell line, INY-03-041 exhibited a 14-fold greater potency in inhibiting cell growth than GDC-0068. nih.gov This enhanced effect is dependent on its ability to degrade AKT, as a non-binding control compound showed significantly less potency. nih.gov

However, the primary cellular response appears to be cytostatic rather than cytotoxic. In MDA-MB-468 breast cancer cells, treatment with INY-03-041 and other related AKT degraders did not lead to a significant increase in apoptosis (less than 3%). nih.gov This suggests that the observed reduction in cell growth is mainly due to an inhibition of proliferation. nih.gov Similarly, in melanoma cell lines, while INY-03-041 significantly reduced cell proliferation, it was not as potent in inducing cell death as direct siRNA-mediated silencing of all three AKT paralogs. aacrjournals.org

The anti-proliferative effects of INY-03-041 are particularly pronounced in cancer cell lines with mutations in the PI3K/PTEN pathway. nih.govnih.gov However, in cell lines known to be insensitive to AKT inhibition, the anti-proliferative effects of INY-03-041 were attributed to off-target effects at higher concentrations, indicating that the on-target degradation of AKT has similar phenotypic outcomes as AKT inhibition in these specific contexts. nih.gov

Table 2: Anti-proliferative Activity of INY-03-041 in a Panel of Cancer Cell Lines

Cell LineCancer TypePI3K/PTEN Pathway StatusGR50 (nM)
ZR-75-1Breast CancerPIK3CA mutant16 nih.gov
T47DBreast CancerPIK3CA mutantData not available
LNCaPProstate CancerPTEN nullData not available
MCF-7Breast CancerPIK3CA mutantData not available
MDA-MB-468Breast CancerPTEN nullData not available
HCC1937Breast CancerWild-typeData not available

GR50 represents the concentration for 50% growth rate inhibition.

In Vivo Preclinical Research in Non-Human Models

Assessment of Antitumor Efficacy in Murine Xenograft Models

Preclinical in vivo studies have been conducted to evaluate the antitumor efficacy of INY-03-041 in murine xenograft models. In a breast cancer xenograft model using BT-474 cells, treatment with INY-03-041 resulted in a potent reduction of pan-AKT levels in the tumors. biorxiv.org This degradation of the target protein was accompanied by a corresponding decrease in the phosphorylation of downstream signaling molecules, including PRAS40 and S6. biorxiv.org

In a melanoma xenograft model, INY-03-041 was also shown to reduce melanoma cell proliferation. aacrjournals.org These findings suggest that the potent in vitro activity of INY-03-041 translates to in vivo target engagement and downstream pathway modulation.

A comparative study with a second-generation AKT degrader, INY-05-040, provided further insights into the in vivo activity of INY-03-041. In a BT-474C breast cancer xenograft model, both INY-03-041 and INY-05-040, administered for four days, led to a significant decrease in pan-AKT levels. nih.gov However, the study noted that the suppression of downstream signaling was comparable to that observed with the parent inhibitor GDC-0068, likely due to incomplete AKT degradation in the in vivo setting. biorxiv.org

While these studies confirm the in vivo activity of INY-03-041 in reducing tumor AKT levels and modulating downstream signaling, detailed pharmacokinetic properties of INY-03-041 in mice have not been extensively reported. nih.gov

Evaluation of INY-03-041 in Relevant Animal Models of Disease

The evaluation of INY-03-041 has primarily focused on cancer models, given the frequent dysregulation of the PI3K/AKT pathway in various malignancies. The murine xenograft models utilizing human cancer cell lines, such as breast cancer and melanoma, serve as relevant systems to assess the potential therapeutic utility of targeting AKT degradation. aacrjournals.orgbiorxiv.org

Beyond cancer, the central role of the AKT pathway in various physiological and pathological processes suggests that INY-03-041 could be a valuable tool for studying the consequences of AKT depletion in other disease models. However, to date, published preclinical research has predominantly centered on its application in oncology.

Table 3: Summary of In Vivo Studies with INY-03-041

Animal ModelCancer TypeKey Findings
BT-474C XenograftBreast CancerPotent reduction in pan-AKT levels; downregulation of pPRAS40 and pS6. nih.govbiorxiv.org
Melanoma XenograftMelanomaReduced melanoma cell proliferation. aacrjournals.org

Mechanism of Action and Molecular Interaction Profiling of Iny 03 041 Trihydrochloride

Dissection of the Target Protein Degradation Pathway

The degradation of AKT proteins by INY-03-041 is a multi-step process initiated by the recruitment of the CRBN E3 ubiquitin ligase.

Characterization of Cereblon (CRBN) E3 Ubiquitin Ligase Recruitment

The lenalidomide (B1683929) component of INY-03-041 serves to engage Cereblon (CRBN), a key component of the CRL4^CRBN^ E3 ubiquitin ligase complex. probechem.comnih.govmedchemexpress.com By binding to both AKT (via the Ipatasertib moiety) and CRBN, INY-03-041 forms a ternary complex, bringing the E3 ligase into close proximity with the AKT protein. frontiersin.org This proximity is crucial for the subsequent steps in the degradation pathway. The requirement of CRBN for the degradation activity of INY-03-041 has been demonstrated in studies where a negative control compound with a methylated glutarimide (B196013), which prevents CRBN binding, failed to induce AKT degradation. harvard.edu

Role of Substrate Ubiquitination in Proteasomal Targeting

Once the ternary complex is formed, the E3 ubiquitin ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the AKT protein substrate. frontiersin.org This process of polyubiquitination marks the AKT protein for recognition and subsequent degradation by the 26S proteasome. frontiersin.org This targeted degradation of all three AKT isoforms (AKT1, AKT2, and AKT3) has been observed in various cancer cell lines, including MDA-MB-468 and T47D. nih.govharvard.edu The degradation is potent and occurs in a dose-dependent manner, with maximal degradation typically observed at concentrations between 100 and 250 nM after a 12-hour treatment. medchemexpress.commedchemexpress.com Interestingly, at higher concentrations (500 nM and greater), a diminution in AKT degradation is observed, a phenomenon known as the "hook effect" often seen with PROTACs. medchemexpress.commedchemexpress.com

Direct Target Engagement and Kinase Activity Modulation

Beyond inducing its degradation, INY-03-041 also directly inhibits the kinase activity of AKT isoforms.

Binding Affinity and Inhibition Constants (IC50) for AKT Isoforms

INY-03-041 retains a high binding affinity for all three AKT isoforms, comparable to its parent inhibitor, GDC-0068. nih.gov The conjugation of the linker and lenalidomide does not negatively impact its ability to bind to AKT. nih.gov This is reflected in its low nanomolar IC50 values for inhibiting the kinase activity of each isoform.

Table 1: IC50 Values of INY-03-041 for AKT Isoforms

Kinase IC50 (nM)
AKT1 2.0
AKT2 6.8
AKT3 3.5

Data sourced from multiple studies. nih.govmedchemexpress.commedchemexpress.commedchemexpress.combiocompare.comglpbio.comglpbio.com

Off-Target Kinase Activity Profiling (e.g., S6K1, PKG1)

Table 2: Off-Target Kinase Inhibition by INY-03-041

Kinase IC50 (nM)
S6K1 37.3
PKG1 33.2

Data sourced from multiple studies. nih.govmedchemexpress.commedchemexpress.comharvard.edubiocompare.com

Molecular Determinants Governing Degrader Potency and Selectivity

Conformational Dynamics and Binding Interactions of INY-03-041 with AKT

While detailed crystallographic or high-resolution molecular dynamics simulation data for the INY-03-041-AKT-Cereblon ternary complex is not extensively available in the public domain, the mechanism of action implies significant conformational dynamics. The binding of the Ipatasertib component of INY-03-041 to the ATP-competitive site of AKT is the initial engagement step. frontiersin.org This interaction itself can induce conformational changes within the AKT kinase domain.

The formation of the ternary complex with Cereblon is a critical step for its degradation activity. nih.govnih.gov This process is often cooperative, where the binding of both the target protein and the E3 ligase to the PROTAC is stabilized. The linker connecting the Ipatasertib and lenalidomide moieties plays a crucial role in enabling the appropriate orientation and proximity for efficient ubiquitination. The observation of a "hook effect" at higher concentrations of INY-03-041, where AKT degradation is diminished, supports the necessity of a productive ternary complex for its activity. biorxiv.orgnih.govnih.gov This effect occurs when excess bifunctional molecules independently engage with either AKT or Cereblon, preventing the formation of the tripartite complex. nih.gov

Comparative Analysis of Molecular Interactions with Other AKT Degraders

The landscape of AKT degraders includes several other compounds, each with distinct molecular interaction profiles, primarily differing in the E3 ligase they recruit or the AKT inhibitor they are based on.

A notable comparator is INY-05-040 , a second-generation AKT degrader that also utilizes Ipatasertib as the AKT-binding moiety but is conjugated to a ligand for the Von Hippel-Lindau (VHL) E3 ligase instead of Cereblon. nih.govbiorxiv.org This difference in E3 ligase recruitment can lead to variations in degradation efficiency, cellular kinetics, and off-target effects. For instance, INY-05-040 has been shown to exhibit faster and more potent AKT degradation in some breast cancer cell lines compared to INY-03-041. nih.govbiorxiv.org

Other research groups have developed AKT degraders such as MS21 and MS170 . nih.govoup.comnih.gov MS170, like INY-03-041, is based on Ipatasertib and recruits Cereblon. nih.govoup.com In contrast, MS21 is derived from the AKT inhibitor AZD5363 and recruits the VHL E3 ligase. researchgate.net The choice of both the AKT binder and the E3 ligase ligand influences the binding affinities and the geometry of the ternary complex, which in turn dictates the degradation potency and selectivity. nih.govnih.gov For example, studies have shown that while both INY-03-041 and MS170 recruit Cereblon, their degradation kinetics and the magnitude of the "hook effect" can differ. nih.gov

CompoundAKT BinderE3 Ligase RecruitedKey Features
INY-03-041 (trihydrochloride)Ipatasertib (GDC-0068)Cereblon (CRBN)Induces sustained pan-AKT degradation. biorxiv.orgharvard.edu
INY-05-040Ipatasertib (GDC-0068)Von Hippel-Lindau (VHL)Improved cellular potency and degradation kinetics compared to INY-03-041 in some models. nih.govbiorxiv.org
MS21AZD5363Von Hippel-Lindau (VHL)Effective AKT degrader with demonstrated in vivo activity. researchgate.net
MS170Ipatasertib (GDC-0068)Cereblon (CRBN)Potent AKT degrader with a different linker compared to INY-03-041. nih.govoup.com

Cellular and Biochemical Basis of Prolonged Pharmacodynamic Effects

A hallmark of INY-03-041 is its ability to induce prolonged pharmacodynamic effects, with suppression of AKT signaling lasting long after the compound has been removed from the cellular environment. biorxiv.orgharvard.edunih.gov This sustained action is a key differentiator from traditional, reversible AKT inhibitors.

Investigation of Target Protein Re-synthesis Rates

The extended duration of action of INY-03-041 is fundamentally linked to the slow re-synthesis rate of the AKT protein. biorxiv.orgnih.gov Once AKT is degraded via the proteasome, the cell must synthesize new AKT protein to restore its levels and signaling capacity. Research, including compound washout experiments, has demonstrated that after treatment with INY-03-041 and its subsequent removal, there is no detectable rebound in AKT protein levels for up to 96 hours. biorxiv.orgharvard.edunih.gov This indicates that the cellular machinery responsible for producing new AKT protein operates at a slow pace, a characteristic that INY-03-041's degradation-based mechanism effectively exploits. nih.gov In contrast, the effects of a reversible inhibitor like GDC-0068 are quickly reversed upon its washout, as the inhibitor simply dissociates from the target protein, which remains present in the cell. biorxiv.orgnih.gov

Sustained Suppression of Proximal and Distal Signaling Pathways

The durable degradation of AKT protein by INY-03-041 translates into a sustained suppression of its downstream signaling pathways. biorxiv.orgharvard.edunih.gov This has been demonstrated through the analysis of key proximal and distal substrates of AKT.

One of the most well-documented downstream effects is the prolonged reduction in the phosphorylation of PRAS40 (Proline-Rich AKT Substrate 40 kDa) at threonine 246. biorxiv.orgharvard.edunih.gov Phosphorylation of PRAS40 by AKT is a critical step in the activation of the mTORC1 signaling complex. Washout experiments have shown that while pPRAS40 levels rebound quickly after the removal of the inhibitor GDC-0068, they remain suppressed for up to 96 hours following treatment with INY-03-041. biorxiv.orgnih.gov

Similarly, the phosphorylation of other downstream effectors is also durably inhibited. This includes GSK3β (Glycogen Synthase Kinase 3 Beta) and the ribosomal protein S6 , a downstream target of the mTORC1 pathway. harvard.edunih.gov Unbiased quantitative mass spectrometry-based proteomic analyses have confirmed the highly selective degradation of all three AKT isoforms by INY-03-041. biorxiv.orgnih.gov These studies also identified some off-target degradation of other proteins, such as RNF166, which is a known target of the lenalidomide component. biorxiv.orgnih.gov However, the primary and most significant effect remains the potent and sustained degradation of AKT and the consequent long-lasting inhibition of its signaling network. biorxiv.orgnih.gov

Downstream EffectorEffect of INY-03-041Duration of Effect Post-Washout
pPRAS40 (T246)Sustained suppressionUp to 96 hours biorxiv.orgnih.gov
pGSK3β (S9)Sustained suppressionSustained harvard.edunih.gov
pS6 (S240/244)Sustained suppressionSustained harvard.edunih.gov

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Iny 03 041 Trihydrochloride

Synthetic Methodologies for Heterobifunctional PROTAC Conjugation

The construction of heterobifunctional PROTACs involves linking two distinct small molecules. Common synthetic strategies are designed to be convergent and efficient. For instance, the copper-catalyzed Huisgen 1,3-dipolar cycloaddition, often called "click chemistry," is a widely used method. nih.gov This approach involves functionalizing the POI ligand with an alkyne group and the E3 ligase ligand with an azide (B81097) (or vice-versa), allowing for a highly efficient and selective final conjugation step to form a stable triazole ring within the linker. nih.gov

Other standard organic chemistry reactions, such as amide bond formation, are also frequently employed. In this method, one ligand is modified to have a carboxylic acid group while the other has an amine, which are then coupled using standard peptide coupling reagents. The structure of INY-03-041, which contains a 10-hydrocarbon linker connecting the GDC-0068 and lenalidomide (B1683929) moieties, suggests the use of such established coupling reactions. mdpi.comresearchgate.net The synthesis can be performed in a stepwise manner, either by first attaching the linker to the E3 ligase ligand and then to the POI ligand, or by following the reverse sequence. mtoz-biolabs.com

The linker is not merely a passive spacer but plays a critical role in the biological activity of a PROTAC. nih.govmtoz-biolabs.com Its composition, length, and flexibility determine the ability of the PROTAC to successfully induce the formation of a stable ternary complex between the target protein and the E3 ligase. nih.govresearchgate.net Consequently, extensive research has gone into exploring different linker chemistries.

In the development of AKT degraders, both polyethylene (B3416737) glycol (PEG) and alkyl/alkylene-based linkers have been systematically investigated. nih.govnih.gov PEG linkers are hydrophilic and flexible, which can be advantageous for solubility and for allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation. mtoz-biolabs.com In contrast, alkyl or hydrocarbon linkers, such as the one used in INY-03-041, are more hydrophobic and can vary in their degree of rigidity. mdpi.comresearchgate.net Studies on AKT PROTACs have revealed that the choice between PEG and alkyl linkers can be dependent on the specific E3 ligase being recruited; for example, certain CRBN-recruiting degraders showed better potency with PEG linkers, while some von Hippel-Lindau (VHL)-recruiting analogues performed better with alkyl linkers. nih.govresearchgate.net

Rational Design and Synthesis of Mechanistic Control Compounds

The development of proteolysis-targeting chimeras (PROTACs) like INY-03-041 (trihydrochloride) necessitates the parallel design and synthesis of mechanistic control compounds. These control agents are indispensable for unequivocally demonstrating that the observed biological effects are a direct consequence of the intended PROTAC-mediated protein degradation and not due to other pharmacological activities of the molecule.

Development of Non-Degrading Analogues for Mechanism Elucidation

To validate that the degradation of the AKT protein by INY-03-041 is dependent on its recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a non-degrading analogue, INY-03-112, was rationally designed and synthesized. biorxiv.orgharvard.edu INY-03-041 is a heterobifunctional molecule composed of the ATP-competitive AKT inhibitor GDC-0068 linked to a CRBN-recruiting moiety, lenalidomide. nih.gov

The key structural modification in the negative control compound, INY-03-112, is the N-methylation of the glutarimide (B196013) ring of the lenalidomide moiety. biorxiv.orgstanford.edu This seemingly minor chemical alteration has a profound functional consequence: it substantially diminishes the compound's ability to bind to CRBN. biorxiv.org By ablating the interaction with the E3 ligase, INY-03-112 is rendered incapable of forming the ternary complex (AKT-PROTAC-CRBN) required to initiate the ubiquitination and subsequent proteasomal degradation of the AKT protein.

The synthesis of INY-03-112 follows a similar pathway to that of INY-03-041, with the critical difference being the use of an N-methylated lenalidomide precursor. stanford.edu This strategic design ensures that INY-03-112 retains the same AKT-binding warhead and linker as INY-03-041, isolating the effect of CRBN engagement. biorxiv.org

Experimental data confirms the intended function of this non-degrading analogue. In cellular assays, while INY-03-041 induced potent, dose-dependent degradation of all three AKT isoforms, INY-03-112 failed to do so. biorxiv.orgnih.gov This stark contrast in activity directly demonstrates that the degradation of AKT by INY-03-041 is indeed CRBN-dependent. biorxiv.org

Significance of Negative Controls in Validating PROTAC-Mediated Degradation

The use of negative controls like INY-03-112 is a cornerstone in the mechanistic validation of PROTACs. They serve several critical functions in the research and development process.

Firstly, they confirm the intended mechanism of action. By comparing the activity of the active PROTAC with its non-degrading counterpart, researchers can definitively attribute the degradation of the target protein to the formation of the ternary complex and subsequent ubiquitination. biorxiv.org Experiments have shown that co-treatment with excess lenalidomide or GDC-0068 can prevent the degradation of AKT by INY-03-041, further supporting the necessity of both CRBN and AKT engagement for its activity. nih.gov

Secondly, negative controls help to dissect the biological consequences of protein degradation versus simple inhibition. Since INY-03-112 can still bind to and inhibit AKT (due to the presence of the GDC-0068 warhead) but cannot induce its degradation, it allows for a direct comparison of the phenotypic effects of these two distinct modes of action. biorxiv.org For instance, in certain cancer cell lines, the enhanced anti-proliferative effects of INY-03-041 compared to its parent inhibitor, GDC-0068, were shown to be degradation-dependent by demonstrating that INY-03-112 was significantly less potent. biorxiv.orgnih.gov

The table below summarizes the comparative activity of INY-03-041 and its negative control, INY-03-112, in the ZR-75-1 cell line, highlighting the impact of degradation on anti-proliferative potency.

CompoundTarget EngagementCRBN BindingAKT DegradationAnti-proliferative Activity (GR50 in ZR-75-1 cells)
INY-03-041 Binds to AKTYesYes16 nM biorxiv.org
INY-03-112 Binds to AKTNo (N-methylated glutarimide)No413 nM biorxiv.org
GDC-0068 Binds to AKTN/ANo229 nM biorxiv.org

This table is interactive. You can sort and filter the data.

Thirdly, negative controls are crucial for interpreting off-target effects. In some cell lines, such as MDA-MB-468 and HCC1937, there were no significant differences in the anti-proliferative activity between INY-03-041 and INY-03-112. biorxiv.orgnih.gov This finding suggests that in these specific cellular contexts, the observed effects at higher concentrations might be attributable to the inherent inhibitory activity of the warhead or other off-target effects, rather than AKT degradation. biorxiv.orgnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Research of Iny 03 041 Trihydrochloride

Pharmacokinetic Profiling in Preclinical Animal Models (Non-Human)

The preclinical pharmacokinetic (PK) profile of INY-03-041, a potent and selective degrader of the AKT protein, has been investigated in non-human models to understand its absorption, distribution, and bioavailability. These studies are fundamental to predicting its behavior in humans. The trihydrochloride salt form of the compound is utilized to improve its solubility. medchemexpress.commedkoo.comaacrjournals.orgnih.gov

Absorption and Distribution Characteristics in Relevant Species

Details regarding the specific absorption and distribution characteristics of INY-03-041 in various animal tissues are not extensively reported in the public domain. However, the primary goal of preclinical assessment is to ensure the compound reaches the target tissues, particularly tumors, at concentrations sufficient to exert its therapeutic effect. The development of similar protein degraders has involved evaluating plasma concentrations and distribution to key tissues. For instance, related AKT degraders have been assessed for their plasma exposure in mice. nih.gov

Assessment of Bioavailability in Animal Models

Achieving adequate oral bioavailability has been a noted challenge in the development of INY-03-041. While specific bioavailability percentages in mice have not been detailed in available literature, it is an area of focus. nih.gov For other AKT degraders, bioavailability has been determined in mice via intraperitoneal injection, demonstrating sufficient plasma exposure for in vivo studies. nih.govnih.gov The optimization of formulation is a key strategy to enhance the oral bioavailability of such compounds.

Pharmacodynamic Correlates of AKT Degradation In Vivo

Pharmacodynamic (PD) studies are crucial to confirm that INY-03-041 successfully engages its target, the AKT protein, and modulates its downstream signaling pathways within a living organism.

Measurement of Target Protein Levels in Tissues and Biological Fluids

A key measure of INY-03-041's activity is the reduction of AKT protein levels in tissues. In preclinical studies using a BT-474C breast cancer xenograft model, a four-day treatment with INY-03-041 resulted in a significant decrease in the total levels of pan-AKT. biorxiv.orgnih.gov This demonstrates the compound's ability to induce the degradation of its target protein in a tumor environment. biorxiv.orgnih.gov The mechanism of action involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to tag AKT for proteasomal degradation. nih.govbiorxiv.org This degradation of all three AKT isoforms (AKT1, AKT2, and AKT3) is a direct and intended pharmacological effect of the compound. medchemexpress.commedkoo.comnih.govmedchemexpress.com

Monitoring of Downstream Signaling Pathway Modulation in Preclinical Systems

The degradation of AKT by INY-03-041 leads to the suppression of the PI3K/AKT signaling pathway, which is often overactive in various cancers. nih.govharvard.edu The effectiveness of this suppression is monitored by observing the phosphorylation status of downstream effector proteins. In preclinical models, the reduction in AKT levels correlated with a decrease in the phosphorylation of PRAS40, a known substrate of AKT. biorxiv.orgnih.govbiorxiv.org This sustained inhibition of downstream signaling, even after the compound is no longer present, is a significant advantage of protein degraders compared to traditional inhibitors. nih.govnih.govresearchgate.netresearchgate.net The modulation of these downstream markers serves as a biomarker for the biological activity of INY-03-041. plos.org

Integrated Analysis of PK/PD Relationships for Sustained Target Engagement

The integration of pharmacokinetic and pharmacodynamic data is essential for understanding the relationship between drug exposure and its therapeutic effect, which in this case is sustained target engagement. nih.govmdpi.comacs.org

Computational and Systems Biology Approaches in Iny 03 041 Trihydrochloride Research

Computational Modeling and Simulation Techniques

Computational modeling serves as a cornerstone in the rational design and analysis of PROTACs like INY-03-041. These in silico methods allow for the prediction and visualization of complex molecular interactions that are often difficult to capture through empirical methods alone. nih.govacs.org

Molecular Dynamics Simulations of INY-03-041 Interactions with Target and E3 Ligase

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. aai.orgnih.gov In the context of INY-03-041, MD simulations are employed to understand the dynamic behavior of the ternary complex formed by INY-03-041, the target AKT protein, and the CRBN E3 ligase. acs.org These simulations can predict the stability of this complex, which is crucial for efficient ubiquitination and subsequent degradation.

By simulating the interactions at an atomic level, researchers can analyze the conformational changes that occur upon binding and identify key residues that contribute to the stability of the ternary structure. acs.org This information is invaluable for optimizing the linker length and composition of future degrader analogues to enhance degradation potency. researchgate.net Furthermore, MD simulations help to elucidate the role of solvent molecules, such as water, which can mediate interactions between the ligand and the proteins in the complex. nih.gov

Virtual Screening Methodologies for Identifying Potent Analogues and Novel Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. kau.edu.sanih.gov This methodology can be applied to discover analogues of INY-03-041 with improved properties, such as increased potency, better selectivity, or the ability to recruit different E3 ligases. For instance, the development of second-generation AKT degraders like INY-05-040, which utilizes a Von Hippel-Lindau (VHL) ligand instead of a CRBN ligand, showcases the application of such design strategies. nih.gov

These screening processes can filter millions of compounds based on criteria like pharmacophore models or docking scores against the target protein. nih.govf1000research.com Beyond identifying analogues, virtual screening can also be used to predict potential off-targets of INY-03-041, providing a more comprehensive understanding of its pharmacological profile and potential for unintended effects. nih.gov

Molecular Docking Analyses for Ligand-Protein Interaction Characterization

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. oatext.comnih.gov For INY-03-041, docking analyses are critical for characterizing its binding mode within both the ATP-binding pocket of AKT and the binding site of the CRBN E3 ligase. nih.govmedchemexpress.com The GDC-0068 component of INY-03-041 is an ATP-competitive inhibitor, and docking studies can confirm that it retains its intended binding orientation within the AKT kinase domain. nih.govnih.gov

Biochemical assays have confirmed that INY-03-041 retains high biochemical affinity for all three AKT isoforms, comparable to its parent inhibitor, GDC-0068. nih.govbiorxiv.org Docking studies help to rationalize these findings by identifying specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. oatext.com The negative value of the binding energy in these calculations correlates with a higher binding affinity. nih.gov

Table 1: Inhibitory Activity of INY-03-041 Against AKT Isoforms
Target IsoformIC₅₀ (nM)Reference
AKT12.0 medchemexpress.combiorxiv.orgmedchemexpress.com
AKT26.8 medchemexpress.combiorxiv.orgmedchemexpress.com
AKT33.5 medchemexpress.combiorxiv.orgmedchemexpress.com

Systems Biology Analysis of Pathway Perturbation

Systems biology approaches examine the broader consequences of a molecular intervention on the complex, interconnected networks within a cell. For INY-03-041, this involves understanding the downstream effects of removing the central AKT signaling node.

Network-Level Consequences of Pan-AKT Protein Depletion

The serine/threonine kinase AKT is a central component of the phosphoinositide 3-kinase (PI3K) signaling cascade, which regulates critical cellular processes like proliferation, survival, and metabolism. nih.govharvard.edu The depletion of all three AKT isoforms by INY-03-041 leads to a potent and sustained inhibition of downstream signaling. nih.govnih.gov This effect persists for up to 96 hours even after the compound is washed out, demonstrating a durable pharmacological effect that uncouples from traditional pharmacokinetics. nih.govbiorxiv.org

Multi-omic profiling and computational network modeling have been used to map the cellular response to AKT degradation. nih.govharvard.edu These studies revealed that compared to simple inhibition, AKT degradation triggers unique cellular phenotypes, including the potent activation of the stress-activated protein kinase (MAPK) c-Jun N-terminal kinase (JNK). nih.gov The ability of INY-03-041 to induce acute protein depletion makes it a valuable chemical probe for studying these network-level biological changes, which is not possible with slower-acting genetic methods like CRISPR or siRNA. nih.govharvard.edu

Identification and Characterization of Resistance Mechanisms to Targeted Degradation

Understanding mechanisms of resistance is crucial for the clinical development of targeted therapies. For INY-03-041, several potential resistance mechanisms have been identified. Some cancer cell lines exhibit inherent resistance to the anti-proliferative effects of AKT pathway inhibition. nih.govbiorxiv.org In these cases, the effects of INY-03-041 may be due to off-target activities that manifest at higher concentrations. nih.govharvard.edu

Predictive Modeling of Cellular Responses to INY-03-041

Computational and systems biology approaches are instrumental in deciphering the complex cellular responses to PROTACs like INY-03-041. Predictive modeling, in particular, allows researchers to forecast cellular behavior and identify potential biomarkers of sensitivity or resistance.

A significant advancement in this area comes from a study on INY-05-040, a second-generation pan-AKT degrader developed from INY-03-041. nih.gov This research utilized a multi-omics approach, integrating transcriptomics, proteomics, and metabolomics data from breast cancer cell lines treated with the AKT degrader. The data was then analyzed using a computational network modeling platform called COSMOS (Causal Oriented Search of Multi-Omic Space), which reconstructs signaling pathways and predicts kinase activities. nih.gov

The COSMOS analysis predicted that AKT degradation by INY-05-040 would lead to a distinct and more robust activation of the stress-activated protein kinases (SAPKs), specifically p38 and JNK, compared to the catalytic inhibitor GDC-0068. nih.gov This prediction was subsequently validated experimentally, demonstrating that AKT degradation triggers a potent stress MAPK signaling response. nih.gov

This predictive model led to the hypothesis that the baseline activation state of JNK1 could be a biomarker for sensitivity to AKT degradation. Further experiments confirmed that breast cancer cell lines with low baseline JNK1 activation were more sensitive to the cytotoxic effects of the AKT degrader. nih.gov Conversely, cell lines with high baseline JNK1 activation showed minimal cytotoxic response. nih.gov This suggests that a computational modeling approach could be used to stratify patients based on their potential response to AKT degrader therapy. harvard.edu

The table below summarizes the predictive findings from the computational modeling and their experimental validation.

Computational Prediction (COSMOS) Experimental Validation Cellular Outcome Reference
AKT degradation induces robust p38 and JNK signalingConfirmed via immunoblotting in a panel of breast cancer cell lines.Potent activation of stress MAPK signaling pathway. nih.gov
Low baseline JNK1 activation correlates with sensitivity to AKT degradationCell lines with low JNK1 were more sensitive to degrader-induced cytotoxicity.Potential for patient stratification based on JNK1 status. nih.gov

These findings underscore the power of predictive modeling to not only elucidate the mechanism of action of compounds like INY-03-041 but also to identify actionable biomarkers for clinical application.

Application of Artificial Intelligence in PROTAC Drug Discovery and Screening

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to PROTACs is a rapidly growing area of research. rsc.orgresearchgate.netkantify.com These computational tools are being employed to accelerate various stages of PROTAC development, from initial design and ligand selection to predicting efficacy and optimizing properties. researchgate.netnih.gov

AI is also crucial for screening and prioritizing potential PROTAC candidates. Machine learning models can be trained on large datasets of existing PROTACs to predict their degradation effectiveness, often measured by parameters like DC50 and Dmax. openreview.net For example, the DeepPROTACs model uses graph convolutional networks to extract features from the structures of the target protein, E3 ligase, and the PROTAC molecule to predict its degradation capability. researchgate.net Similarly, the AiPROTAC model has been developed to forecast the degradation potential of PROTACs. biorxiv.org Such predictive models can serve as effective filters in the design process, reducing the need for resource-intensive synthesis and testing of non-viable candidates. nih.govacs.org

The table below outlines the key applications of AI in the PROTAC discovery pipeline.

AI/ML Application Description Examples/Methods Reference
De Novo Design Generative models create novel PROTAC structures with optimized properties.Link-INVENT, DeLinker, Generative models for FBDD. rsc.org
Predictive Modeling Models predict the degradation efficacy (e.g., pDC50, Dmax) of potential PROTACs.DeepPROTACs, AiPROTAC, Random Forest, Support Vector Machines. researchgate.netopenreview.netbiorxiv.orgnih.govacs.org
Ternary Complex Prediction AI tools, like AlphaFold 3, are being used to predict the three-dimensional structure of the PROTAC-mediated ternary complex, which is crucial for its function.AlphaFold 3. chemrxiv.org
Property Optimization Machine learning models are used to predict and optimize physicochemical and pharmacokinetic properties, such as cell permeability.Binary classification models using descriptors like size and lipophilicity. nih.govacs.orgdiva-portal.org
Target Identification Machine learning models like PrePROTAC can predict which proteins are susceptible to degradation by a specific E3 ligase.PrePROTAC, eSHAP. portlandpress.com

The integration of AI and machine learning into the PROTAC development workflow holds immense promise for accelerating the discovery of novel and effective protein degraders like INY-03-041.

Broader Research Implications and Future Directions for Iny 03 041 Trihydrochloride

INY-03-041 as a Chemical Probe for Fundamental Biological Inquiry

Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. INY-03-041 serves as an exemplary chemical probe for the AKT signaling network. Unlike traditional inhibitors that only block a protein's function, INY-03-041 eliminates the AKT protein entirely, offering a more definitive method to study the consequences of its absence. nih.govnih.gov This allows for a clearer understanding of the roles of the AKT kinase family, which are central regulators of cellular proliferation, survival, and metabolism. nih.gov

The ability of INY-03-041 to induce rapid and potent degradation of all three AKT isoforms provides an unprecedented opportunity to study the acute effects of complete AKT signaling loss. nih.gov The AKT pathway is one of the most frequently hyperactivated signaling cascades in human cancer. nih.gov While genetic methods like RNA interference or CRISPR can reduce protein levels, they often have longer timescales and potential for off-target effects or compensatory mechanisms to arise. INY-03-041 allows for the temporal depletion of AKT, revealing the immediate downstream consequences.

Research has shown that treatment with INY-03-041 leads to the potent degradation of AKT1, AKT2, and AKT3 within hours. medchemexpress.com A significant finding is the durability of its effect; the degradation of AKT and the suppression of downstream signaling can be sustained for up to 96 hours, even after the compound has been removed from the culture medium. nih.govnih.gov This prolonged effect contrasts sharply with the often transient signaling inhibition seen with small molecule inhibitors. nih.gov This sustained depletion allows researchers to investigate the long-term cellular responses to the complete shutdown of this critical survival pathway, including impacts on metabolism, cell cycle progression, and apoptosis, without the confounding presence of the inhibitor or the protein scaffold itself. Systemic pan-AKT inhibition is known to cause adverse metabolic effects, making a tool like INY-03-041 invaluable for dissecting the specific cellular consequences in a controlled research setting. elifesciences.org

Table 1: In Vitro Inhibitory Activity of INY-03-041 (trihydrochloride)
Target IsoformIC₅₀ (nM)
AKT12.0
AKT26.8
AKT33.5
Data from MedchemExpress.[ medchemexpress.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUiR0Uci9-kav0v60H8q-qkLfAf5HrtAbA13VAmwE1TZegGL5Ca73FHHbFzXDuzdk0hJoBwLfNoIaJMg3vyauxqVmVOEVixoQbANzHMIPGNHX3zZ41FSBzw9alCYI2EeeNqhnAEkSB8g%3D%3D)][ medchemexpress.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWN-H7R46_hRzEZ6QMNSCx7DUEUeOOqZaH9nMXCOfe8zi34q3hI6gJ9QkT_C9MWLyvgWZhcZEuzFUs242aQAEMgu8BxE2u812dWBn5UXWxCgKpIijOLNFTJWjACznEDxW-XsT4jlylVJomny8qu8H15dVGXkXqJeE5)] The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the target enzyme's activity in vitro.

The three AKT isoforms—AKT1, AKT2, and AKT3—possess both overlapping and distinct functions. nih.govmdpi.com AKT1 is primarily associated with cell growth and survival, AKT2 is a key regulator of glucose homeostasis, and AKT3 plays significant roles in brain development. nih.govaacrjournals.org While INY-03-041 is a pan-degrader, it serves as a critical baseline tool for dissecting these isoform-specific roles.

By establishing the phenotype resulting from the depletion of all three isoforms simultaneously, researchers can more accurately interpret the results from isoform-specific knockout or knockdown experiments. nih.gov For instance, if the depletion of a single isoform produces a different cellular outcome than pan-AKT depletion, it points to a unique, non-redundant function for that specific isoform. Conversely, if the pan-depletion phenotype is more severe than that of any single isoform knockout, it suggests functional redundancy or synergistic activity between the isoforms. This comparative approach is essential for untangling the complex interplay within the AKT family and understanding how isoform preference contributes to different aspects of cancer progression and other diseases. aacrjournals.orgaacrjournals.org

Advancements and Refinements in Targeted Protein Degradation Strategy

The development of INY-03-041 not only provides a tool for biological discovery but also serves as a scaffold for advancing the technology of targeted protein degradation (TPD). The lessons learned from its design and application are fueling the next generation of degraders with improved properties and novel mechanisms of action.

A major goal stemming from the success of pan-AKT degraders is the creation of molecules that can selectively degrade a single AKT isoform. Such compounds would be exceptionally precise research tools and could offer therapeutic advantages by targeting the specific isoform driving a disease while sparing the others, potentially reducing side effects. elifesciences.org

Significant progress has already been made in this area. Researchers have successfully designed and synthesized degraders that are selective for AKT3. researcher.lifeacs.orgnih.gov For example, the compound designated '12l' was identified as a potent and selective AKT3 degrader that was effective in overcoming resistance to the EGFR inhibitor Osimertinib in non-small cell lung cancer models. acs.orgnih.gov Achieving this selectivity often involves extensive structure-activity relationship (SAR) studies, systematically modifying the three components of the PROTAC—the warhead that binds the target, the linker, and the E3 ligase ligand—to optimize for specific interactions with the desired isoform. nih.gov

Acquired resistance is a primary challenge for conventional kinase inhibitors. genedata.comnih.gov TPD offers a distinct advantage by eliminating the target protein, a mechanism that can circumvent resistance caused by mutations in the kinase domain that prevent inhibitor binding. nih.govacs.org However, cancer cells can also develop resistance to degraders.

Mechanisms of resistance to AKT degraders can include the activation of parallel signaling pathways, such as PIM signaling, or the hyperactivation of receptor tyrosine kinases. genedata.commdpi.com In some cases, upregulation of a specific AKT isoform, like AKT3, has been shown to confer resistance to AKT inhibitors. nih.gov Furthermore, mutations or downregulation of the components of the E3 ligase machinery recruited by the degrader (e.g., CRBN for INY-03-041) can render the compound ineffective. nih.govinnovations-report.com

Strategies to overcome this resistance are an active area of research. One approach is the rational design of combination therapies that co-target the identified resistance pathways. genedata.com Another strategy involves developing new degraders that can overcome specific resistance mechanisms, such as the use of an isoform-selective AKT3 degrader to treat cancers that have become resistant through AKT3 upregulation. acs.orgnih.gov A third approach is to utilize different E3 ligase recruiters to bypass resistance caused by defects in the originally targeted E3 ligase. news-medical.net

The vast majority of PROTACs currently in development, including INY-03-041, recruit either the Cereblon (CRBN) or Von Hippel-Lindau (VHL) E3 ligases. nih.govbiorxiv.org However, the human genome encodes over 600 E3 ligases, representing a largely untapped resource for TPD. biorxiv.orgsemanticscholar.org Exploring and developing ligands for this expanded repertoire of E3 ligases is a key future direction for the field.

Recruiting alternative E3 ligases could offer several advantages. It provides a direct strategy to overcome resistance that arises from the loss of CRBN or VHL function. researchgate.net Moreover, some E3 ligases have tissue-specific expression patterns, which could be exploited to create degraders that are only active in particular organs or cell types, thereby increasing therapeutic specificity and reducing off-target effects. Different E3 ligases may also exhibit varying efficiencies for degrading specific targets. Research is underway to identify ligands for other ligases such as MDM2, cIAP, and RNF4. researchgate.net More revolutionary approaches are also being explored, such as "ByeTACs," which bypass the need for an E3 ligase entirely by directly recruiting a 26S proteasome subunit to induce degradation. biorxiv.orgnih.gov

Translational Research Opportunities Beyond Initial Scope (non-human)

While initial studies have focused on the anti-proliferative effects of INY-03-041 in cancer cell lines, the central role of AKT signaling in numerous physiological and pathological processes suggests broader therapeutic potential. nih.govnih.gov

The AKT signaling pathway is a critical regulator of metabolism, cell survival, and inflammation, and its dysregulation is implicated in a variety of non-oncologic diseases. nih.govyoutube.com This provides a strong rationale for evaluating INY-03-041 in a wider range of preclinical disease models where aberrant AKT activation is a contributing factor.

Neurodegenerative Diseases: The AKT pathway is implicated in neuronal survival and has been linked to the pathology of conditions like Parkinson's and Huntington's disease. frontiersin.orgresearchgate.net For instance, AKT signaling has been suggested as a potential therapeutic target due to its role in modulating α-synuclein toxicity. frontiersin.org Preclinical studies in animal models of these disorders could determine if the sustained degradation of AKT by INY-03-041 can mitigate neurodegeneration and associated functional decline. frontiersin.org

Metabolic Disorders: AKT is a central node in insulin (B600854) signaling and glucose metabolism. youtube.comaacrjournals.org Its hyperactivation or dysregulation is associated with insulin resistance and type 2 diabetes. youtube.com Investigating INY-03-041 in preclinical models of metabolic syndrome or diabetes could elucidate the therapeutic consequences of long-term AKT degradation on metabolic homeostasis.

Inflammatory and Autoimmune Diseases: The PI3K/AKT/mTOR pathway is a key regulator of immune cell activation, proliferation, and function. researchgate.net Alterations in this pathway can contribute to an enhanced susceptibility to autoimmunity. researchgate.net Therefore, animal models of diseases such as multiple sclerosis or rheumatoid arthritis could serve as valuable platforms to explore the immunomodulatory effects of INY-03-041. researchgate.net

Potential Disease AreaPreclinical Model RationaleKey Endpoints for Investigation
Neurodegeneration AKT pathway dysregulation is linked to α-synuclein and huntingtin protein toxicity. frontiersin.orgresearchgate.netNeuronal survival, reduction of protein aggregates, behavioral and motor function tests.
Metabolic Disorders AKT is a crucial component of insulin signaling and glucose metabolism. youtube.comGlucose tolerance, insulin sensitivity, lipid profiles, and markers of metabolic health.
Autoimmune Diseases The PI3K/AKT/mTOR pathway governs immune cell activation and is implicated in autoimmunity. researchgate.netDisease-specific indicators (e.g., demyelination in MS models), inflammation markers, immune cell profiling.

The activation of the AKT pathway is a known mechanism of resistance to various cancer therapies, including chemotherapy and other targeted agents. nih.govgenedata.com This positions AKT degradation as a compelling strategy for combination treatments aimed at overcoming or preventing resistance. Preclinical data from INY-03-041's parent inhibitor, GDC-0068, provides a strong foundation for designing these combination studies. aacrjournals.org

GDC-0068 has demonstrated synergistic anti-tumor effects when combined with standard-of-care chemotherapies like docetaxel, carboplatin, and FOLFOX in preclinical models. aacrjournals.orgresearchgate.net Furthermore, preclinical rationale supports its combination with other targeted therapies, such as MEK inhibitors and CDK4/6 inhibitors, to achieve a more comprehensive blockade of cancer signaling pathways. tandfonline.com

Building on this, INY-03-041 could be evaluated in combination with these agents in various preclinical cancer models. The superior potency and sustained action of a degrader compared to an inhibitor may lead to enhanced synergistic effects and more durable tumor responses. nih.govaacrjournals.org

Combination ClassTherapeutic RationalePotential Preclinical Models
Chemotherapy (e.g., Platinum agents, Taxanes)AKT activation is a pro-survival signal that can confer resistance to DNA-damaging agents. nih.govaacrjournals.orgXenograft or patient-derived xenograft (PDX) models of breast, gastric, or prostate cancer. aacrjournals.orgasco.org
MEK Inhibitors Co-inhibition of the PI3K/AKT and MAPK pathways can overcome compensatory signaling and resistance. tandfonline.comKRAS- or BRAF-mutant cancer models (e.g., colorectal, pancreatic). nih.gov
CDK4/6 Inhibitors AKT1 activation has been identified as a driver of resistance to CDK4/6 inhibitors in breast cancer. tandfonline.comHormone receptor-positive (HR+) breast cancer models.
Immune Checkpoint Blockers The PI3K/AKT pathway can influence the tumor immune microenvironment; its modulation may enhance immunotherapy.Syngeneic mouse tumor models to assess effects on anti-tumor immunity.

Methodological Innovations in PROTAC Research Driven by INY-03-041 Findings

The unique pharmacological properties of INY-03-041, particularly its sustained, long-duration activity, underscore the need for evolving the methodologies used to discover and evaluate proteolysis-targeting chimeras (PROTACs).

The discovery that INY-03-041 maintains profound AKT degradation long after its removal highlights the limitations of traditional, single-timepoint assays for characterizing PROTACs. nih.gov This finding drives the need for more dynamic and comprehensive screening platforms.

Kinetic and Time-Course Analyses: Screening platforms should move beyond simple endpoint measurements (e.g., DC50 at 24 hours) to incorporate automated, time-course studies that can capture the onset, rate, and duration of degradation. This allows for a better understanding of a degrader's pharmacodynamics and can differentiate molecules with transient versus sustained effects.

Protein Turnover Assays: Advanced proteomic techniques can be integrated into screening cascades to measure not just the degradation of the target protein but also its re-synthesis rate. nih.gov This is critical for understanding the true duration of action and for building predictive pharmacokinetic/pharmacodynamic (PK/PD) models. researchgate.net

Ternary Complex Quantification: The efficacy of a PROTAC is dependent on the formation of a productive ternary complex between the target protein, the degrader, and the E3 ligase. youtube.com High-throughput assays that can quantify the formation and stability of this complex in living cells are needed to optimize the linker and ligand components of next-generation degraders. protein-degraders.com

The catalytic nature of PROTACs and their potential for prolonged pharmacodynamic effects, as exemplified by INY-03-041, necessitate a shift in how these molecules are evaluated in vivo. nih.govresearchgate.net

Emphasis on Pharmacodynamic (PD) Biomarkers: In vivo studies for degraders should prioritize the measurement of PD biomarkers—specifically, the level of target protein degradation in tumor and surrogate tissues over time. This is often more informative than correlating plasma drug concentration (PK) with tumor growth inhibition, as a disconnect between PK and PD is a hallmark of an effective degrader. nih.gov

Intermittent Dosing Schedules: The sustained effect of molecules like INY-03-041 suggests that infrequent, intermittent dosing regimens may be as effective as continuous daily dosing, potentially with an improved therapeutic window. nih.gov In vivo models should be designed to rigorously test these alternative schedules.

Advanced Tumor Models: The use of patient-derived xenograft (PDX) models and syngeneic (immunocompetent) models can provide more clinically relevant data on both anti-tumor efficacy and the potential impact of AKT degradation on the tumor microenvironment.

Unaddressed Research Questions and Emerging Opportunities in the Field of AKT Degradation

The development of INY-03-041 and other AKT degraders has brought several critical questions and opportunities to the forefront of targeted protein degradation research.

Mechanisms of Acquired Resistance: A primary unaddressed question is how cancer cells develop resistance to AKT degraders. Potential mechanisms could include mutations in the AKT protein that prevent degrader binding, downregulation or mutation of the recruited E3 ligase (Cereblon for INY-03-041), or the upregulation of compensatory survival pathways. genedata.comnih.govdntb.gov.ua Understanding these mechanisms is crucial for developing next-generation degraders and rational combination strategies.

The Question of Isoform Selectivity: INY-03-041 is a pan-degrader of all three AKT isoforms. nih.gov Since AKT1, AKT2, and AKT3 have both overlapping and distinct biological functions, a significant opportunity lies in the development of isoform-selective AKT degraders. researchgate.net Such molecules could help dissect the specific roles of each isoform and may offer a more refined therapeutic approach with fewer off-target effects.

Scaffolding vs. Kinase Functions: Degradation eliminates the entire protein, abrogating both its catalytic kinase activity and any non-catalytic scaffolding functions. In contrast, inhibitors only block kinase activity. A key area of investigation is to determine the differential biological consequences of complete protein removal versus kinase inhibition. Studies with other degraders have shown that degradation can lead to unique downstream effects not seen with inhibitors, such as the destabilization of substrate proteins. aacrjournals.orgnih.gov

Expanding the E3 Ligase Toolbox: INY-03-041 utilizes the broadly expressed E3 ligase Cereblon. nih.gov An emerging opportunity is to design AKT degraders that recruit different, potentially tissue-specific, E3 ligases. This could enhance tumor-specific degradation, thereby improving the therapeutic index.

Overcoming Intrinsic Resistance: Some AKT degraders have been shown to be less effective in cancer cells with KRAS or BRAF mutations. nih.gov This suggests that hyperactivation of parallel signaling pathways may create a state of resistance to AKT degradation. Developing novel AKT degraders, perhaps based on allosteric inhibitors, that are effective in these specific genetic contexts represents a significant therapeutic opportunity. nih.gov

Q & A

Basic: What is the mechanism of action of INY-03-041 as a PROTAC-based pan-AKT degrader, and how does its structure enable this function?

Answer: INY-03-041 consists of GDC-0068 (an ATP-competitive AKT inhibitor) conjugated to lenalidomide (a cereblon ligand), forming a heterobifunctional molecule. The GDC-0068 moiety binds AKT isoforms (AKT1/2/3), while lenalidomide recruits the E3 ubiquitin ligase complex via cereblon, facilitating AKT ubiquitination and proteasomal degradation . The structural complexity, including its multi-ring system and linker design, ensures target engagement and ternary complex formation, critical for degradation efficiency .

Advanced: How can researchers address the paradoxical reduction in AKT degradation efficacy at concentrations >500 nM?

Answer: This "hook effect" is common in PROTACs due to saturation of ubiquitin-proteasome machinery or incomplete ternary complex formation. Methodological solutions include:

  • Dose-Response Optimization : Conduct time-course experiments (e.g., 4–24 hours) to identify peak degradation windows at varying concentrations .
  • Co-Treatment with Proteasome Inhibitors : Use bortezomib to confirm degradation is proteasome-dependent .
  • Mechanistic Modeling : Employ computational tools to simulate ternary complex stoichiometry and adjust linker length or warhead affinity .

Basic: What experimental controls are essential when validating INY-03-041-induced AKT degradation in vitro?

Answer:

  • Negative Controls : Use DMSO or inactive PROTAC analogs to rule out nonspecific effects.
  • Competitive Inhibition : Co-treat with excess GDC-0068 to confirm target specificity.
  • Proteasome Inhibition : Include bortezomib to verify degradation pathway dependency.
  • Isoform-Specific Antibodies : Validate AKT1/2/3 degradation via Western blot .

Advanced: How do the IC50 variations among AKT isoforms (nM for AKT1 vs. nM for AKT2) impact experimental design?

Answer: The differential potency necessitates:

  • Isoform-Specific Assays : Use AKT1/2/3-knockout cell lines to isolate isoform contributions.
  • Context-Dependent Dosing : Adjust concentrations based on dominant AKT isoform(s) in the studied cancer model (e.g., AKT1-driven breast cancer vs. AKT2-driven ovarian cancer).
  • Kinetic Analysis : Compare degradation rates across isoforms using pulse-chase experiments .

Basic: How should researchers quantify and report INY-03-041's anti-proliferative effects compared to GDC-0068?

Answer:

  • Cell Viability Assays : Use MTT or CellTiter-Glo in AKT-dependent cell lines (e.g., MDA-MB-468).
  • Dose-Response Curves : Calculate IC50 values for both compounds to quantify potency differences.
  • Statistical Analysis : Apply ANOVA with post-hoc tests to compare efficacy across treatment groups .

Advanced: What strategies mitigate off-target effects in PROTACs like INY-03-041?

Answer:

  • Cereblon Engagement Profiling : Use thermal shift assays to assess unintended cereblon substrate recruitment.
  • Transcriptomic Analysis : Perform RNA-seq to identify off-target pathway activation.
  • Selective Degradation Validation : Test INY-03-041 in cells expressing mutant cereblon to confirm on-target degradation .

Basic: What are the critical physicochemical properties of INY-03-041 for in vitro stability?

Answer:

  • Solubility : Verify solubility in DMSO or aqueous buffers (e.g., 10 mM stock solutions).
  • Storage Conditions : Store lyophilized powder at -20°C and working solutions at -80°C to prevent hydrolysis.
  • Purity : Confirm >98% purity via HPLC and reference Certificate of Analysis (COA) .

Advanced: How can researchers resolve contradictions in AKT degradation kinetics (partial degradation at 4 h vs. maximal degradation at 24 h)?

Answer:

  • Time-Course Western Blotting : Sample at intervals (2, 4, 8, 12, 24 h) to map degradation dynamics.
  • Pulse-Chase Labeling : Track newly synthesized AKT proteins to distinguish degradation from synthesis inhibition.
  • Mathematical Modeling : Fit data to first-order kinetics models to estimate degradation rates .

Basic: What guidelines ensure reproducibility in reporting INY-03-041 experiments?

Answer:

  • Detailed Methods : Specify cell lines, passage numbers, and assay conditions (e.g., 250 nM, 12 h treatment).
  • Data Transparency : Include raw blots and dose-response curves in supplementary materials.
  • SI Units : Report concentrations in nM and use standardized symbols (e.g., "IC50") .

Advanced: How does INY-03-041's degradation efficiency compare in 2D vs. 3D cell culture models?

Answer:

  • 3D Spheroid Penetration Assays : Measure compound diffusion using fluorescently labeled INY-03-041.
  • Hypoxia Considerations : Assess degradation under low oxygen (common in tumors) via Western blot.
  • Comparative IC50 : Determine if 3D models require higher doses due to reduced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.